8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid
Description
Key features include:
- Core Structure: A pyrrolidine ring substituted with a hydroxyl group (4R-configuration) and a carbamoyl linkage to a 4-(4-methylthiazol-5-yl)benzyl group.
- Side Chains: A 3,3-dimethyl-1-oxobutan-2-yl moiety and an 8-oxooctanoic acid tail, which may influence solubility and target binding .
- Functional Groups: Amide bonds, thiazole heterocycle, and a carboxylic acid terminus, suggesting interactions with enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Storage recommendations include protection from light and storage at -20°C, indicating sensitivity to environmental degradation .
Properties
CAS No. |
2172819-75-7 |
|---|---|
Molecular Formula |
C30H42N4O6S |
Molecular Weight |
586.75 |
IUPAC Name |
8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid |
InChI |
InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1 |
InChI Key |
DCNOFAZZHMWMEI-QSEAXJEQSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structural complexity of this compound is reflected in its multiple functional groups, which may contribute to its biological activity. The presence of a thiazole ring , pyrrolidine , and oxooctanoic acid moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and pyrrolidine components may enhance binding affinity and specificity toward these targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. The compound reduces nitric oxide (NO) production and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, indicating a potential therapeutic application in inflammatory diseases .
In Vivo Studies
Preliminary animal studies suggest that the compound may reduce cholesteryl esters in tissues related to atherosclerosis development. This dual action of inhibiting both acyl-CoA:cholesterol acyltransferase (ACAT) and oxidative modification of low-density lipoprotein (LDL) indicates potential for managing hyperlipidemia .
Comparative Analysis with Similar Compounds
| Compound | ACAT Inhibition | Antioxidant Activity | Notes |
|---|---|---|---|
| This compound | Yes | Potentially | Effective against cholesterol absorption |
| 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid | Moderate | Yes | Similar mechanism but different substituents |
| 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | Yes | Limited | Less effective compared to this compound |
Case Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 cells highlighted the compound's ability to suppress LPS-induced inflammatory mediators. The results showed that treatment with the compound significantly decreased levels of TNF-α and IL-6 in a concentration-dependent manner. Additionally, it inhibited NF-κB signaling pathways by reducing phosphorylation of IκB-α and p50 proteins .
Case Study 2: Cholesterol Management
In another study focusing on lipid metabolism, administration of the compound resulted in lower levels of cholesteryl esters in animal models predisposed to atherosclerosis. This suggests that the compound could be beneficial in preventing cardiovascular diseases linked to high cholesterol levels .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- Pyrrolidine-Thiazole Motif : The target compound and CAS 2172819-72-4 share a pyrrolidine-thiazole core, but the latter’s shorter chain may reduce lipophilicity and alter target selectivity.
- Benzothiazole Derivatives : Compounds from utilize benzothiazole for π-π stacking interactions, whereas the target’s 4-methylthiazole group may enhance metabolic stability.
Bioactivity and Mechanism Insights
- Antimalarial Pyrazoles : Compounds like those in inhibit plasmodial enzymes via pyrazole-carboxamide interactions. The target’s amide-rich structure may similarly disrupt parasitic proteases.
- Thiazolidine Antibiotics : Pharmacopeial compounds highlight the role of thiazolidine rings in β-lactamase resistance. The target’s thiazole group could confer analogous stability against enzymatic degradation.
- Spirocyclic Intermediates : Spiro compounds from are used in drug discovery for conformational rigidity. The target’s pyrrolidine ring may offer similar advantages in binding pocket accommodation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
